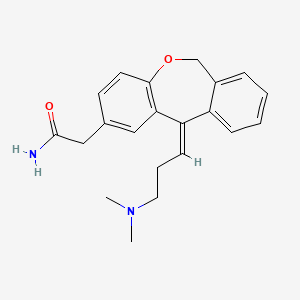
OlopatadineAmide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OlopatadineAmide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is widely used in the treatment of allergic conjunctivitis and rhinitis due to its ability to block the effects of histamine, a primary mediator of inflammatory and allergic reactions .
Métodos De Preparación
The synthesis of OlopatadineAmide involves several steps, starting from the dibenz[b,e]oxepin-11-one derivative. The process typically includes a Wittig reaction, which is a key step in the synthesis of olopatadine . Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
OlopatadineAmide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
OlopatadineAmide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving histamine H1 antagonists.
Biology: Research on olopatadine and its derivatives helps in understanding the mechanisms of allergic reactions and inflammation.
Medicine: this compound is studied for its potential therapeutic effects in treating allergic conditions.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
OlopatadineAmide exerts its effects by blocking the histamine H1 receptors, thereby preventing histamine from binding and initiating an allergic response. This action stabilizes mast cells and inhibits the release of inflammatory mediators such as leukotrienes and thromboxanes .
Comparación Con Compuestos Similares
OlopatadineAmide is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. Similar compounds include:
Azelastine: Another histamine H1 antagonist with similar anti-allergic properties.
Doxepin: A structural analog of olopatadine with minimal anti-allergic activity.
This compound stands out due to its superior comfort and tolerability profile, making it a preferred choice in ophthalmic and nasal formulations .
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(22)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H2,22,24)/b18-8- |
Clave InChI |
ONMJUODQUPOCQH-LSCVHKIXSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


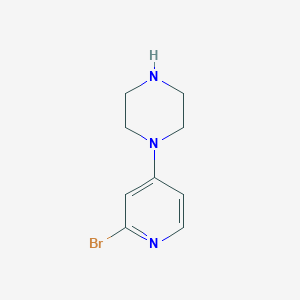

![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
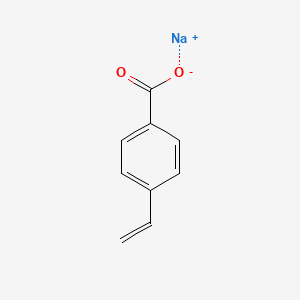
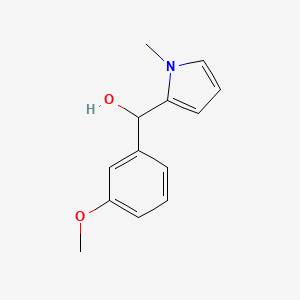
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
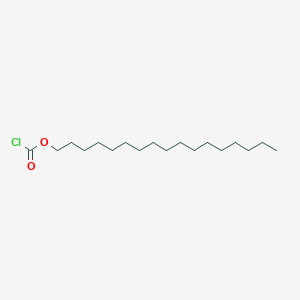
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

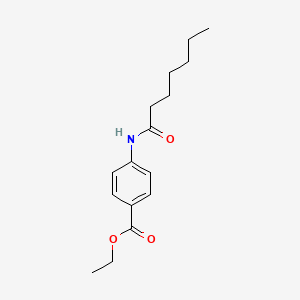
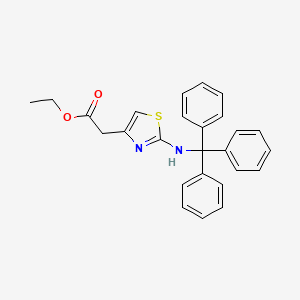
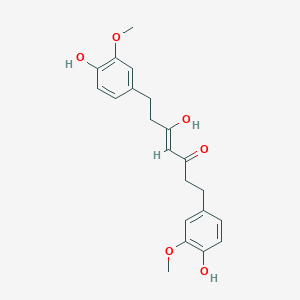
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
